molecular formula C20H23N5OS B15117570 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15117570
M. Wt: 381.5 g/mol
InChI Key: RMPWUJGIJBDQPW-UHFFFAOYSA-N
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Description

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a thiadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar compounds to 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one include other heterocyclic compounds with thiadiazole, piperidine, or quinazolinone moieties. Some examples are:

The uniqueness of this compound lies in its combination of these three moieties, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

3-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H23N5OS/c1-13-21-17-5-3-2-4-16(17)19(26)25(13)12-14-8-10-24(11-9-14)20-22-18(23-27-20)15-6-7-15/h2-5,14-15H,6-12H2,1H3

InChI Key

RMPWUJGIJBDQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NS4)C5CC5

Origin of Product

United States

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